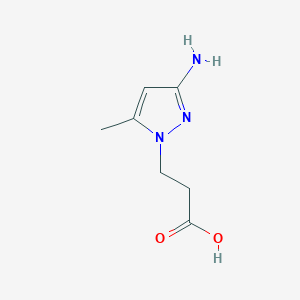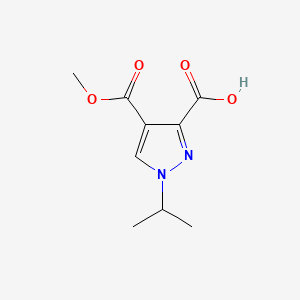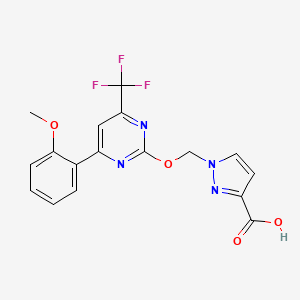
1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring, a pyrimidine ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation.
Major Products: The products formed depend on the specific reaction and conditions, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in biological activity, making it a candidate for drug development and other applications. The exact molecular targets and pathways depend on the specific context of its use.
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, which share structural similarities but differ in their functional groups and overall properties. The uniqueness of 1-(((4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-1H-pyrazole-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1006348-81-7 |
|---|---|
Molecular Formula |
C17H13F3N4O4 |
Molecular Weight |
394.30 g/mol |
IUPAC Name |
1-[[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxymethyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13F3N4O4/c1-27-13-5-3-2-4-10(13)12-8-14(17(18,19)20)22-16(21-12)28-9-24-7-6-11(23-24)15(25)26/h2-8H,9H2,1H3,(H,25,26) |
InChI Key |
MEILCYRYHYJSHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)OCN3C=CC(=N3)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine](/img/structure/B10909241.png)
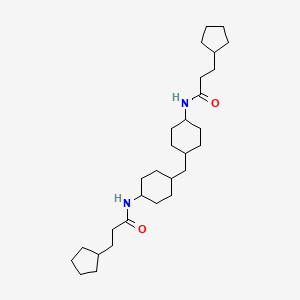
![methyl 3-cyclopropyl-1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909246.png)
![Ethyl 4-methyl-2-[(2-methylpropyl)(propanoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10909256.png)

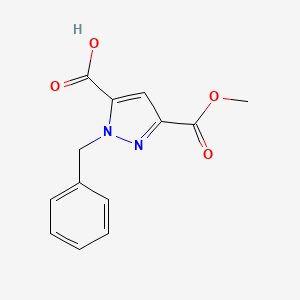
![methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10909275.png)
![Methyl 5-{[(2-furylmethyl)amino]methyl}-2-furoate](/img/structure/B10909281.png)
![5-[(2-Methylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B10909282.png)
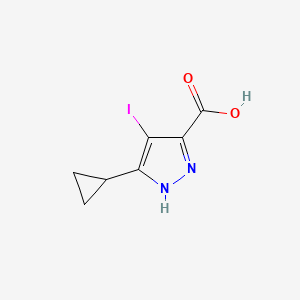
![Ethyl {[1-(2-methoxyethyl)-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B10909295.png)
![ethyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10909298.png)
